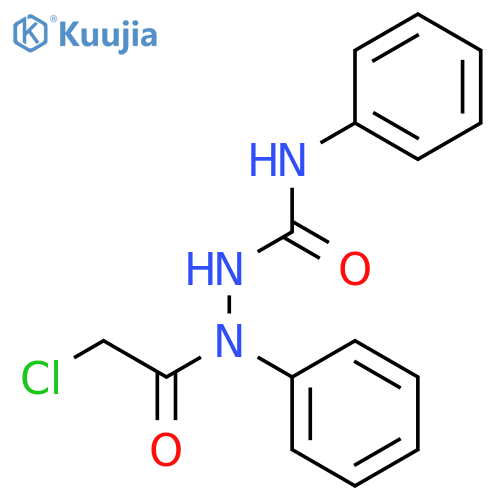Cas no 857041-79-3 (2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide)

857041-79-3 structure
商品名:2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide
2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide
- 1-[2-chloranylethanoyl(phenyl)amino]-3-phenyl-urea
- 2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide
- 857041-79-3
- cid_4868361
- HMS2914I06
- EN300-11002
- Z90664842
- G38768
- AKOS030700668
- CHEBI:149818
- CS-0231796
- 1-(N-(2-chloroacetyl)anilino)-3-phenyl-urea
- CHEMBL1478578
- BDBM47909
- SMR000595100
- 1-(N-(2-chloroacetyl)anilino)-3-phenylurea
- MLS001177992
- 1-(N-(2-chloro-1-oxoethyl)anilino)-3-phenylurea
- 895-536-2
- 2-chloro-N-phenyl-N-((phenylcarbamoyl)amino)acetamide
-
- インチ: InChI=1S/C15H14ClN3O2/c16-11-14(20)19(13-9-5-2-6-10-13)18-15(21)17-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,21)
- InChIKey: MBYYZKVXOFINJG-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)NC(=O)NN(C2=CC=CC=C2)C(=O)CCl
計算された属性
- せいみつぶんしりょう: 303.0774544g/mol
- どういたいしつりょう: 303.0774544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 61.4Ų
2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302466-50mg |
2-Chloro-n-phenyl-n-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 97% | 50mg |
¥409.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302466-5g |
2-Chloro-n-phenyl-n-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 97% | 5g |
¥6720.00 | 2024-07-28 | |
| Enamine | EN300-11002-10.0g |
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 95% | 10g |
$1224.0 | 2023-04-29 | |
| TRC | C615108-500mg |
2-Chloro-N-Phenyl-N-[(Phenylcarbamoyl)Amino]Acetamide |
857041-79-3 | 500mg |
$ 320.00 | 2022-06-02 | ||
| Enamine | EN300-11002-2.5g |
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 95% | 2.5g |
$558.0 | 2023-10-27 | |
| Enamine | EN300-11002-1.0g |
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 95% | 1g |
$284.0 | 2023-04-29 | |
| Aaron | AR019KQW-250mg |
2-Chloro-n-phenyl-n-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 97% | 250mg |
$98.00 | 2025-02-10 | |
| Aaron | AR019KQW-10g |
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 95% | 10g |
$1708.00 | 2023-12-14 | |
| Aaron | AR019KQW-50mg |
2-Chloro-n-phenyl-n-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 97% | 50mg |
$43.00 | 2025-02-10 | |
| 1PlusChem | 1P019KIK-100mg |
2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide |
857041-79-3 | 95% | 100mg |
$138.00 | 2024-04-21 |
2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
857041-79-3 (2-(chloroacetyl)-N,2-diphenylhydrazinecarboxamide) 関連製品
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
